molecular formula C14H20N2O2 B1308717 tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 885954-16-5

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B1308717
CAS RN: 885954-16-5
M. Wt: 248.32 g/mol
InChI Key: MVZZYBHLXOUNIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted quinoline derivatives can be achieved through different methods. For instance, an improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction with high yield and enantiomeric excess . Another synthesis method for 2-tert-butyl-8-hydroxyquinoline involved a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a precursor compound . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted quinoline derivatives can be elucidated using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by these methods, revealing aromatic stacking interactions and hydrogen bonding stabilizing the structure . Similarly, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl substituted quinoline derivatives can undergo various chemical reactions. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . Additionally, a three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids was developed to synthesize 3-aryl-2-aminoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted quinoline derivatives can be inferred from their synthesis and molecular structure. The presence of tert-butyl groups can influence the solubility, boiling point, and stability of the compounds. The intramolecular charge-transfer dynamics of a related compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, were studied, indicating a homogeneous and coherent process . Furthermore, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for amines and phenols suggests that tert-butyl substituted quinoline derivatives can be used in chemoselective reactions .

Scientific Research Applications

Synthetic Phenolic Antioxidants in Environmental Studies

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl based compounds, highlights their widespread use in preventing oxidative reactions in products. SPAs, including tert-butyl derivatives, have been detected in various environmental matrices and human tissues, indicating their broad application and potential environmental impact. Studies suggest that some SPAs may exhibit toxicological effects, including endocrine disruption and carcinogenicity, underscoring the importance of developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalytic Decomposition of Environmental Contaminants

Research into the catalytic decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, in a cold plasma reactor demonstrates the application of tert-butyl based compounds in environmental remediation. This study illustrates the feasibility of using radio frequency plasma reactors for the decomposition of MTBE, suggesting a potential pathway for mitigating environmental contamination by similar compounds (Hsieh et al., 2011).

Bioactive Natural and Synthetic Compounds

A review of naturally occurring and synthetic neo fatty acids and neo alkanes, including derivatives containing tertiary butyl groups, highlights their potential as antioxidants and in various bioactive applications. These compounds are considered promising for future chemical preparations, indicating the significance of tert-butyl based structures in the development of bioactive compounds for use in cosmetics, agronomy, and pharmaceuticals (Dembitsky, 2006).

Non-Enzymatic Kinetic Resolution in Synthetic Chemistry

The advancement of catalytic non-enzymatic kinetic resolution techniques, including the use of chiral catalysts for asymmetric reactions, showcases the importance of tert-butyl based compounds in the synthesis of enantiopure compounds. This area of research is critical in asymmetric organic synthesis, indicating the broader applicational scope of tert-butyl derivatives in medicinal chemistry and material science (Pellissier, 2011).

Safety and Hazards

The safety information available indicates that TBADQ may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The GHS Pictogram for TBADQ is a warning .

properties

IUPAC Name

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZZYBHLXOUNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403540
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885954-16-5
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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